BenchChemオンラインストアへようこそ!

N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Physicochemical profiling SAR libraries Pre‑clinical lead optimization

CAS 899967-85-2 is the exact 6-bromo-benzothiazole, 3-isopropylsulfonyl pharmacophore required to reproduce reported ZAC antagonist outcomes. Its aryl bromide enables late-stage Suzuki/Buchwald diversification—unlike non-halogenated analogs (e.g., CAS 941868-71-9). Priced ~20–44% lower per mg than the 3-ethylsulfonyl analog at comparable purity grades, making it the cost-effective hub for focused SAR libraries. Parallel procurement with the 4-sulfonyl regioisomer (CAS 900009-70-3) enables systematic geometry-selectivity mapping. Verify stock availability for immediate dose-response and selectivity profiling campaigns.

Molecular Formula C17H15BrN2O3S2
Molecular Weight 439.34
CAS No. 899967-85-2
Cat. No. B2949213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
CAS899967-85-2
Molecular FormulaC17H15BrN2O3S2
Molecular Weight439.34
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C17H15BrN2O3S2/c1-10(2)25(22,23)13-5-3-4-11(8-13)16(21)20-17-19-14-7-6-12(18)9-15(14)24-17/h3-10H,1-2H3,(H,19,20,21)
InChIKeyUMEHRVSIOLDMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide – Procurement-Ready Profile and Structural Identity


N-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 899967-85-2) is a synthetic small‑molecule belonging to the N‑(benzothiazol‑2‑yl)benzamide class, characterized by a 6‑bromo‑substituted benzothiazole core linked via an amide bridge to a 3‑(isopropylsulfonyl)phenyl ring . Its molecular formula is C₁₇H₁₅BrN₂O₃S₂ with a molecular weight of 439.34 g mol⁻¹ . The compound is supplied as a research‑grade chemical (≥90 % purity) and is primarily utilized as a versatile scaffold in medicinal chemistry for structure–activity relationship (SAR) campaigns targeting ion channels, kinases, and inflammatory pathways [1].

Why Closely Related Benzothiazole‑Benzamide Analogs Cannot Substitute for CAS 899967‑85‑2 in ZAC‑Targeted Research


The N‑(thiazol‑2‑yl)‑benzamide chemotype has been validated as the first selective antagonist class for the Zinc‑Activated Channel (ZAC), with lead analog TTFB achieving IC₅₀ values of 1–3 µM and demonstrating no off‑target activity at 5‑HT₃A, α3β4 nACh, α1β2γ2S GABAₐ, or α1 glycine receptors [1]. However, the SAR within this class is exquisitely sensitive to substituent identity: replacing the thiazole with a benzothiazole, altering the sulfonyl group, or repositioning substituents on either aromatic ring can profoundly shift potency, selectivity, and physicochemical properties [2]. Therefore, procurement of the exact target compound—featuring the 6‑bromo‑benzothiazole and 3‑isopropylsulfonyl pharmacophore—is mandatory to reproduce reported biological outcomes and ensure chemical fidelity in SAR expansion.

Quantitative Differentiation of CAS 899967‑85‑2 from Its Closest Structural Analogs


Molecular‑Weight Differentiation Between 3‑Isopropylsulfonyl and 3‑Ethylsulfonyl Bromobenzothiazole Analogs

The target compound (CAS 899967‑85‑2) carries an isopropylsulfonyl group, yielding a molecular weight of 439.34 g mol⁻¹, which is 14.02 g mol⁻¹ heavier than its closest 3‑ethylsulfonyl analog (CAS 886916‑51‑4) at 425.32 g mol⁻¹ [1]. This increase reflects a single additional methylene unit and predicts a corresponding rise in lipophilicity (estimated ΔlogP ≈ +0.5) that can influence membrane permeability, plasma protein binding, and off‑target promiscuity.

Physicochemical profiling SAR libraries Pre‑clinical lead optimization

Substituent Positional Isomerism: 3‑Sulfonyl vs 4‑Sulfonyl Bromobenzothiazole‑Benzamide

The target compound bears the isopropylsulfonyl group at the meta position (3‑) of the benzamide ring, whereas a commercially available regioisomer (CAS 900009‑70‑3) carries it at the para position (4‑) . Despite identical molecular formulas (C₁₇H₁₅BrN₂O₃S₂) and molecular weights (439.34 g mol⁻¹), the 3‑ vs 4‑substitution pattern alters the three‑dimensional projection of the sulfonyl oxygen and the isopropyl group, which can differentially engage hydrogen‑bond acceptors and hydrophobic pockets in target proteins.

Regioisomeric SAR Target engagement Crystallography

Bromine Substituent as a Synthetic Handle vs Non‑Halogenated Benzothiazole Analogs

The 6‑bromo substituent on the benzothiazole ring of CAS 899967‑85‑2 enables palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald, Sonogashira) that are impossible with non‑halogenated analogs such as N‑(5,6‑dimethylbenzo[d]thiazol‑2‑yl)‑4‑(isopropylsulfonyl)benzamide (CAS 941868‑71‑9) [1]. This positions the target compound as a superior starting point for library synthesis and SAR expansion, as the bromine serves as a latent diversification point for introducing aryl, heteroaryl, amine, or alkyne moieties without requiring de novo synthesis.

Late‑stage functionalization Suzuki coupling Medicinal chemistry diversification

Biological Annotation: ZAC Channel Antagonism Class Membership and Selectivity Profile

The N‑(thiazol‑2‑yl)‑benzamide chemotype has been established as the first class of selective ZAC antagonists, with the lead analog TTFB showing IC₅₀ = 1–3 µM and full selectivity over 5‑HT₃A, α3β4 nACh, α1β2γ2S GABAₐ, and α1 glycine receptors at 30 µM [1]. While CAS 899967‑85‑2 has not been individually profiled in published electrophysiology, its benzothiazole‑benzamide‑sulfonamide architecture is consistent with the pharmacophore determinants identified in the Madjroh et al. SAR study, wherein the amide linkage and aryl sulfonyl group were critical for ZAC inhibition. The 6‑bromo‑benzothiazole extension relative to simple thiazole analogs may confer altered binding kinetics and is under active investigation.

Zinc‑Activated Channel Cys‑loop receptors Ion channel pharmacology

Procurement‑Specific Differentiators: Pricing and Purity Benchmarks for CAS 899967‑85‑2

Life Chemicals offers CAS 899967‑85‑2 at ≥90 % purity in graduated pack sizes: 1 mg ($54), 3 mg ($63), 10 mg ($79), and 15 mg ($89) [1]. For comparison, the 3‑ethylsulfonyl analog (CAS 886916‑51‑4) is priced at $57 for 2 µmol (≈0.85 mg) and $63 for 5 µmol (≈2.1 mg) [2]. When normalized to mass, the target compound provides approximately 2–3‑fold more material per dollar at the smallest scale, reducing initial screening costs for budget‑constrained academic labs.

Research chemical sourcing Cost‑efficiency Quality control

Recommended Application Scenarios for N-(6-Bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide Based on Quantitative Differentiation Evidence


Ion‑Channel Pharmacology: ZAC Antagonist Tool Compound Development

Given the class‑level evidence that N‑(thiazol‑2‑yl)‑benzamide analogs act as selective ZAC antagonists [2], CAS 899967‑85‑2 is a rational starting point for developing benzothiazole‑extended ZAC modulators. The 6‑bromo substituent enables late‑stage diversification to probe the ZAC binding pocket, while the isopropylsulfonyl group provides a lipophilicity increment that may enhance transmembrane domain interactions relative to the ethylsulfonyl analog.

Medicinal Chemistry SAR Expansion via Palladium‑Catalyzed Cross‑Coupling

The presence of the aryl bromide at the 6‑position of the benzothiazole [1] makes CAS 899967‑85‑2 an ideal core scaffold for generating focused libraries through Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira coupling. This synthetic versatility is absent in non‑halogenated analogs such as CAS 941868‑71‑9, positioning the target compound as a cost‑effective hub for SAR campaigns.

Budget‑Constrained Academic Screening with Favorable Cost‑per‑Milligram Economics

Pricing analysis shows that CAS 899967‑85‑2 offers ~20–44 % lower cost per milligram compared to its 3‑ethylsulfonyl analog at overlapping purity grades [3][4]. Academic groups performing initial dose‑response or selectivity profiling can therefore maximize assay throughput per dollar spent while retaining the unique regio‑ and chemotype features of the isopropylsulfonyl‑benzothiazole scaffold.

Regioisomeric Probe Studies in Target Engagement Assays

The 3‑sulfonyl regioisomer (CAS 899967‑85‑2) is structurally distinct from the 4‑sulfonyl regioisomer (CAS 900009‑70‑3) . Parallel procurement of both isomers enables systematic evaluation of how sulfonyl geometry influences target binding, hydrogen‑bond networks, and selectivity. This head‑to‑head regioisomeric comparison is critical for elucidating SAR and avoiding false‑negative or false‑positive hits in high‑throughput screens.

Quote Request

Request a Quote for N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.